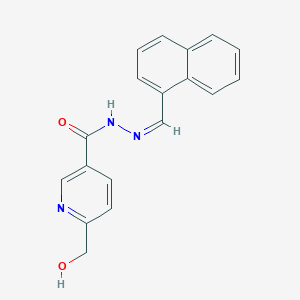
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide, also known as HNN-21, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of nicotinohydrazide derivatives and has been studied for its anticancer properties. In
Mecanismo De Acción
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide exerts its anticancer effects by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to a decrease in DNA synthesis and ultimately, the death of cancer cells. 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide in lab experiments is its low toxicity in normal cells, which allows for higher doses to be used without causing harm. However, 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic uses of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide. One direction for future research is to investigate the effectiveness of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide in combination with other anticancer drugs. Additionally, more studies are needed to determine the optimal dosage and administration of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide for cancer therapy. Furthermore, the potential use of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide in other diseases, such as inflammation and angiogenesis-related disorders, should be explored.
Métodos De Síntesis
The synthesis of 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide involves the reaction of 1-naphthaldehyde with nicotinic acid hydrazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with formaldehyde to obtain 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide. This synthesis method has been reported in a research article by Wang et al. (2013).
Aplicaciones Científicas De Investigación
6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has been studied for its potential anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-(hydroxymethyl)-N'-(1-naphthylmethylene)nicotinohydrazide has been studied for its potential use in combination with other anticancer drugs to enhance their effectiveness.
Propiedades
IUPAC Name |
6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-12-16-9-8-15(10-19-16)18(23)21-20-11-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,22H,12H2,(H,21,23)/b20-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUCWVZQXQSKR-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CN=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)C3=CN=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B5911308.png)
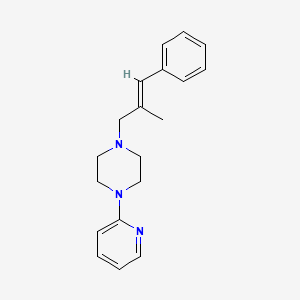
![4-bromo-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B5911314.png)
![2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911320.png)
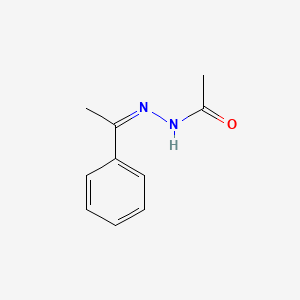
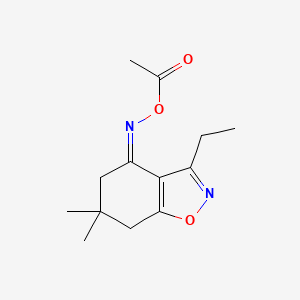
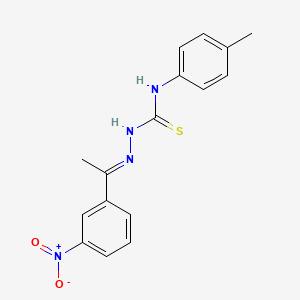
![N'-[1-(3-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5911353.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
![2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911366.png)
![2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911376.png)


![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)